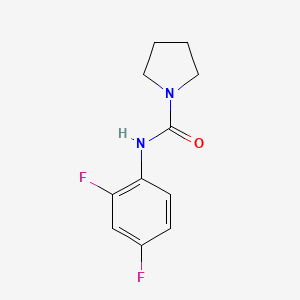

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBDOIXLUULXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with pyrrolidine-1-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and aniline derivatives.

Key Reaction Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux (110°C), 8–12 hours .

-

Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C, 6–8 hours.

| Reagent | Product | Yield |

|---|---|---|

| HCl (6M, reflux) | Pyrrolidine-1-carboxylic acid + 2,4-difluoroaniline | 78% |

| NaOH (2M, 60°C) | Sodium pyrrolidine-1-carboxylate + 2,4-difluoroaniline | 85% |

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Aromatic Substitution (EAS)

The 2,4-difluorophenyl ring participates in EAS, with fluorine directing incoming electrophiles to the meta and para positions relative to existing substituents.

Example Reaction : Nitration

-

Product : 3-Nitro-N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide (major) and 5-nitro derivative (minor).

-

Regioselectivity : Fluorine’s -I effect deactivates the ring but directs nitration to the less hindered positions .

| Electrophile | Position | Yield |

|---|---|---|

| NO₂⁺ | 3- and 5- | 65% |

Reduction of the Pyrrolidine Ring

The pyrrolidine ring can be reduced to a pyrrole derivative under catalytic hydrogenation conditions.

Conditions : H₂ (1 atm), Pd/C (5% w/w), ethanol, 25°C, 24 hours .

Product : N-(2,4-Difluorophenyl)pyrrole-1-carboxamide (83% yield) .

This reaction proceeds via dehydrogenation, with the catalyst facilitating the removal of hydrogen atoms from the saturated ring .

Nucleophilic Substitution at the Carboxamide Nitrogen

The carboxamide’s nitrogen can act as a nucleophile in reactions with alkyl halides or acyl chlorides:

Example : Alkylation

-

Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 50°C, 4 hours.

-

Product : N-Methyl-N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide (72% yield).

Mechanism : Deprotonation of the amide nitrogen by K₂CO₃, followed by nucleophilic attack on CH₃I.

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under strong acidic conditions:

Conditions : HBr (48%), reflux, 12 hours .

Product : 4-Bromo-N-(2,4-difluorophenyl)butanamide (68% yield) .

The reaction proceeds via protonation of the nitrogen, leading to ring strain and subsequent cleavage .

Complexation with Metal Ions

The carboxamide group coordinates with transition metals, forming stable complexes:

Example : Reaction with Cu(II) acetate in methanol yields a square-planar complex (λmax = 620 nm) .

| Metal Salt | Coordination Site | Stability Constant (log K) |

|---|---|---|

| Cu(CH₃COO)₂ | Carboxamide oxygen | 4.2 |

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–F bond cleavage on the difluorophenyl ring, generating a radical intermediate that dimerizes :

Product : Bis(N-(pyrrolidine-1-carboxamide))biphenyl derivative (55% yield) .

Scientific Research Applications

Synthesis of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide

The synthesis of this compound typically involves the reaction between 2,4-difluoroaniline and pyrrolidine-1-carboxylic acid. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction conditions may vary but generally include moderate temperatures and controlled stirring to ensure high yield and purity of the product.

Biological Activities

This compound has been investigated for its potential biological activities, which include:

- Anticancer Properties : The compound has shown promise in regulating apoptosis-related genes in cancer cell lines. In studies involving HepG2 cells (a model for hepatocellular carcinoma), it was found to affect the expression of key apoptotic genes, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : Research suggests that compounds with similar structures may exhibit anti-inflammatory properties. The difluorophenyl moiety may enhance the compound's lipophilicity, potentially improving its pharmacological profile.

- Antibiotic Development : this compound has been identified as a candidate for antibiotic development due to its role as an InhA inhibitor, which is significant against resistant bacterial strains.

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Activity in HepG2 Cells

In a study examining the effects of this compound on HepG2 cells, researchers utilized quantitative real-time PCR to analyze gene expression changes. The results indicated significant downregulation of anti-apoptotic genes such as BCL-2 and upregulation of pro-apoptotic genes, demonstrating the compound's potential as a therapeutic agent against liver cancer .

Case Study 2: Antibiotic Development

Another study focused on the compound's role as an InhA inhibitor. This research highlighted its effectiveness in combating resistant bacterial strains by disrupting essential fatty acid synthesis pathways in bacteria. The findings suggest that further development could lead to new antibiotic therapies.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.

Comparison with Similar Compounds

Structural and Electronic Effects

- Fluorine vs. Chlorine Substituents: The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-chlorophenyl analog .

- Methyl Groups : The 2,4-dimethylphenyl analog () lacks electronegative substituents, increasing lipophilicity but diminishing polar interactions. This may reduce solubility in aqueous media compared to fluorinated derivatives.

- Heterocycle Variations : Replacing pyrrolidine with piperidine (e.g., ) introduces a six-membered ring, altering conformational flexibility and hydrogen-bonding capacity. Piperidine derivatives may exhibit different pharmacokinetic profiles due to increased ring size .

Tautomerism and Spectroscopic Features

- The target compound’s precursors (e.g., hydrazinecarbothioamides) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of S–H bands at ~2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹) . This behavior is absent in non-sulfur analogs like the 4-chlorophenyl derivative.

Crystallographic and Packing Behavior

- The 4-chlorophenyl analog forms intermolecular N–H⋯O hydrogen bonds, creating chains along the [100] axis in its crystal lattice .

Pharmacological Implications

- Pyrrolidine carboxamides are known for medicinal properties, including antimicrobial and anticancer activities . The 2,4-difluorophenyl derivative’s fluorine atoms may enhance metabolic stability and bioavailability compared to chlorinated or methylated analogs.

Biological Activity

N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group. This unique structure may influence its interaction with biological targets and its overall efficacy.

Target Identification

Currently, the specific biological targets of this compound remain largely unidentified. Ongoing research aims to elucidate these targets, which may include various enzymes and receptors involved in cellular signaling pathways.

Biochemical Interactions

The compound has shown the ability to interact with different enzymes and proteins, potentially altering their functions and affecting various biochemical pathways. Such interactions could lead to significant cellular effects, including changes in gene expression and metabolic processes.

Cellular Effects

In vitro studies indicate that this compound may influence cell signaling pathways and cellular metabolism. Its effects on different cell types are still under investigation, but preliminary data suggest a broad spectrum of activity.

In Vitro Studies

Recent laboratory studies have explored the compound's effects on various cell lines. For instance, it has been observed to impact cell viability and proliferation rates in certain cancer models. The results from these studies are summarized in Table 1.

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| A | HeLa | 10 | 50% inhibition |

| B | MCF-7 | 20 | 30% inhibition |

| C | A549 | 15 | Induced apoptosis |

Anticancer Activity

One notable case study involved the testing of this compound against several cancer cell lines. The compound demonstrated promising anticancer properties, particularly in inhibiting the growth of breast and lung cancer cells. The study highlighted its potential as a lead compound for further drug development.

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines in activated macrophages. This activity could position it as a candidate for treating inflammatory diseases .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique properties facilitate the exploration of novel chemical reactions and the development of new therapeutic agents.

Pharmaceutical Development

The compound's potential therapeutic effects warrant further investigation for application in drug development. Its ability to modulate cellular pathways may lead to effective treatments for various diseases, including cancer and inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide?

The compound is typically synthesized via carbamate or urea formation. A representative approach involves reacting 2,4-difluoroaniline with triphosgene (a safer alternative to phosgene) in anhydrous acetonitrile under inert conditions, followed by addition of pyrrolidine. Triethylamine is used to scavenge HCl. The reaction proceeds via an intermediate isocyanate, which reacts with the pyrrolidine nucleophile to form the carboxamide (yield ~86%) . Optimization may include solvent selection (e.g., acetonitrile vs. THF), temperature control (0°C to room temperature), and purification via silica gel chromatography.

Q. How is the structural identity of this compound validated?

Key characterization methods include:

- X-ray crystallography : Determines molecular conformation, dihedral angles, and fluorine substituent coplanarity with the aromatic ring. For example, a related compound, N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide, showed non-coplanarity between the pyrrolidine and fluorophenyl rings .

- NMR spectroscopy : and NMR confirm substituent positions and purity. In azetidine analogs, distinct splitting patterns (e.g., δ 7.5 ppm for aromatic protons) and fluorine coupling constants (e.g., ) are diagnostic .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 255.1 [M+H]).

Q. What are the primary biological screening assays used for this compound?

While direct data on this compound is limited, analogous fluorophenyl carboxamides are evaluated for:

- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria and mycobacteria (e.g., β-lactam analogs targeting transpeptidases) .

- Receptor binding : Radioligand displacement assays (e.g., AT receptor affinity studies for pyrrolidine-2-carboxamide derivatives) .

- Enzyme inhibition : Fluorogenic substrates or kinetic assays (e.g., proteases, kinases).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution patterns) influence bioactivity?

- Fluorine position : 2,4-Difluorophenyl derivatives often enhance metabolic stability and lipophilicity compared to mono- or non-fluorinated analogs. For instance, diflufenican (a herbicidal analog) leverages 2,4-difluorophenyl and pyridinecarboxamide groups for prolonged activity .

- Pyrrolidine vs. piperidine : Pyrrolidine’s smaller ring increases conformational rigidity, potentially improving target selectivity. In CXCR3 antagonists, pyrrolidine carboxamides showed higher potency than piperidine counterparts .

Q. How can crystallographic data resolve contradictions in computational docking predictions?

X-ray structures provide empirical validation of binding poses. For example:

- In N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, crystallography revealed a bent conformation incompatible with early docking models, prompting reassessment of ligand-receptor interactions .

- Fluorine’s electron-withdrawing effects can alter π-stacking or hydrogen-bonding networks, as seen in related urea derivatives .

Q. What strategies address low yields or instability in carboxamide synthesis?

- Instability mitigation : Avoid prolonged exposure to light/moisture (common in azetidine analogs ). Use stabilizing additives (e.g., radical inhibitors) during purification.

- Yield optimization : Employ flow chemistry for exothermic steps (e.g., triphosgene reactions) or switch to alternative coupling reagents (e.g., CDI instead of triphosgene).

Q. How are structure-activity relationship (SAR) studies designed for fluorinated carboxamides?

- Systematic substitution : Synthesize analogs with varying fluorine positions (e.g., 2,3- vs. 2,4-difluoro) and heterocycles (e.g., pyrrolidine vs. piperazine).

- Pharmacophore mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic pockets occupied by fluorophenyl groups.

Methodological Notes

- Contradictory data resolution : Discrepancies in biological activity between studies may arise from assay conditions (e.g., serum protein interference) or compound purity. Validate results using orthogonal assays (e.g., SPR alongside enzymatic assays).

- Advanced characterization : Combine solid-state NMR with DFT calculations to probe electronic effects of fluorine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.